molecular formula C19H26N4O B2740777 6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-(propan-2-yl)-3,4-dihydropyrimidin-4-one CAS No. 1340973-25-2

6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-(propan-2-yl)-3,4-dihydropyrimidin-4-one

Cat. No.: B2740777
CAS No.: 1340973-25-2
M. Wt: 326.444
InChI Key: DGOLXHLWEOEIHT-UHFFFAOYSA-N
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Description

6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-(propan-2-yl)-3,4-dihydropyrimidin-4-one is a complex organic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of an isopropyl group, a piperazine ring substituted with a methylphenyl group, and a pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-(propan-2-yl)-3,4-dihydropyrimidin-4-one typically involves multiple steps. One common method starts with the preparation of the piperazine derivative. This can be achieved by reacting protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions, leading to the formation of the piperazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-(propan-2-yl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated products.

Scientific Research Applications

6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-(propan-2-yl)-3,4-dihydropyrimidin-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-(propan-2-yl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The piperazine ring and pyrimidinone core are key structural features that enable the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-(propan-2-yl)-3,4-dihydropyrimidin-4-one is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the piperazine ring and pyrimidinone core allows for diverse interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[[4-(4-methylphenyl)piperazin-1-yl]methyl]-2-propan-2-yl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O/c1-14(2)19-20-16(12-18(24)21-19)13-22-8-10-23(11-9-22)17-6-4-15(3)5-7-17/h4-7,12,14H,8-11,13H2,1-3H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGOLXHLWEOEIHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)NC(=N3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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